molecular formula C10H11BrO3S B12601825 [2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene CAS No. 648428-39-1

[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene

Cat. No.: B12601825
CAS No.: 648428-39-1
M. Wt: 291.16 g/mol
InChI Key: QKTNVVDNSLSUGY-UHFFFAOYSA-N
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Description

[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene is an organic compound that features a benzene ring substituted with a bromomethanesulfonyl group and a methoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene typically involves the reaction of bromomethanesulfonyl bromide with a suitable benzene derivative. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) in the presence of a base like sodium carbonate . The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethanesulfonyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Addition Reactions: The methoxyethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

Scientific Research Applications

[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Materials Science: Utilized in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethanesulfonyl group is highly reactive and can undergo nucleophilic substitution, while the methoxyethenyl group can participate in addition reactions. These reactions are facilitated by the electron-withdrawing nature of the bromomethanesulfonyl group, which activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methoxy-4-(methylsulfanyl)benzene
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene is unique due to the presence of both a bromomethanesulfonyl group and a methoxyethenyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

648428-39-1

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

[2-(bromomethylsulfonyl)-1-methoxyethenyl]benzene

InChI

InChI=1S/C10H11BrO3S/c1-14-10(7-15(12,13)8-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

QKTNVVDNSLSUGY-UHFFFAOYSA-N

Canonical SMILES

COC(=CS(=O)(=O)CBr)C1=CC=CC=C1

Origin of Product

United States

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